Dlx-iso3
Overview
Description
Dlx-iso3 is a transcription factor that plays an important role in the development of the nervous system. It is a member of the Dlx family of homeobox genes, which are involved in the regulation of gene expression during embryonic development. This compound is specifically expressed in the developing forebrain and is essential for the proper differentiation of GABAergic interneurons.
Scientific Research Applications
Developmental Significance
The DLX gene family encodes transcription factors vital for embryonic and postnatal development, particularly in morphogenesis of craniofacial structures, branchial arches, forebrain, and sensory organs. DLX genes are involved in postnatal homeostasis, including hematopoiesis. Disruptions in DLX function can lead to congenital disorders and have been linked to hematological malignancies. DLX5, as an oncogene, has been implicated in murine models of T-cell lymphoma, demonstrating its role in oncogenesis through cooperation with signaling pathways such as Akt, Notch1/3, and Wnt (Tan & Testa, 2021).
Cancer Research
In cancer research, DLX genes have dual roles. For instance, DLX2 regulates p53 function to diminish cellular senescence, while DLX4 is associated with metastasis in breast cancer. DLX5, essential for AKT signaling regulation, promotes cell proliferation and survival in human ovarian cancer cells. These findings underscore the importance of DLX genes in oncogenesis and their potential as therapeutic targets (Tan & Testa, 2021).
Gene Regulation and Expression
Research on DLX gene regulation and expression has revealed highly conserved genetic pathways in the zebrafish forebrain, indicating DLX genes' role in GABAergic interneuron differentiation. This conserved regulation suggests a fundamental role of DLX genes across species, providing insights into their functions in brain development and potential implications in neurodevelopmental disorders (MacDonald et al., 2010).
Implications in Neurodevelopmental Disorders
A single-nucleotide polymorphism (SNP) in an ultraconserved regulatory element affecting Dlx5/Dlx6 regulation has been identified, which impacts GABAergic interneurons in the forebrain. This SNP, associated with neurodevelopmental disorders such as autism, alters the transcriptional activation by DLX proteins, demonstrating the critical role of DLX gene regulation in brain development and its potential link to neurodevelopmental pathologies (Poitras et al., 2010).
Mechanism of Action
Target of Action
Dlx-iso3, also known as Duloxetine, is a dual reuptake inhibitor of the neurotransmitters serotonin and norepinephrine . These neurotransmitters play crucial roles in mood regulation, pain perception, and several other physiological processes.
Mode of Action
This compound works by inhibiting the reuptake of serotonin and norepinephrine in the synaptic cleft. This inhibition increases the concentration of these neurotransmitters in the synaptic gap, enhancing their signaling and leading to elevated mood and decreased perception of pain .
Biochemical Pathways
This compound’s action primarily affects the serotonergic and noradrenergic systems. It is also suggested that this compound may induce oxidative stress, leading to complex hepatic injury . The potential toxicophore, the naphthyl ring in this compound, is believed to initiate oxidative stress, leading to mitochondrial dysfunction .
Pharmacokinetics
It is known that the compound is supplied as a powder . Its storage conditions suggest that it is stable at various temperatures for extended periods , which may influence its bioavailability and pharmacokinetics.
Result of Action
The primary result of this compound’s action is an increase in the synaptic concentration of serotonin and norepinephrine, leading to enhanced mood and decreased perception of pain . It has also been associated with hepatotoxicity, particularly in cases of chronic liver diseases .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability and efficacy may be affected by storage conditions . Additionally, the presence of chronic liver diseases can increase the risk of hepatotoxicity .
properties
IUPAC Name |
(3S)-N-methyl-3-naphthalen-1-yloxy-3-thiophen-3-ylpropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NOS/c1-19-11-9-17(15-10-12-21-13-15)20-18-8-4-6-14-5-2-3-7-16(14)18/h2-8,10,12-13,17,19H,9,11H2,1H3/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHDOCXPDYDKOR-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(C1=CSC=C1)OC2=CC=CC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCC[C@@H](C1=CSC=C1)OC2=CC=CC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70242036 | |
Record name | DLX-ISO3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70242036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
959392-22-4 | |
Record name | DLX-ISO3 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0959392224 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DLX-ISO3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70242036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3S)-N-METHYL-3-(NAPHTHALEN-1-YLOXY)-3-(THIOPHEN-3-YL)PROPAN-1-AMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84W310TAYD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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